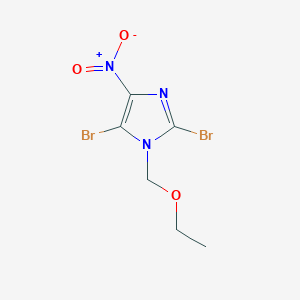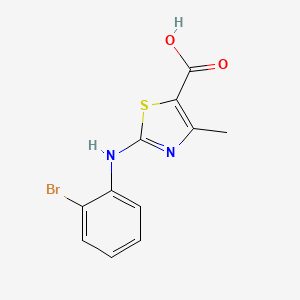
2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole
Übersicht
Beschreibung
2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (DBENI) is an organic compound that has been studied for its potential applications in the field of science and medicine. DBENI is an aromatic compound that belongs to the class of imidazoles, which are heterocyclic organic compounds that contain a five-membered ring structure with two nitrogen atoms. DBENI has been used in a variety of scientific and medical research applications, including as an antifungal agent, an antioxidant, and as a potential therapeutic agent for the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
Enhanced Stability Nitroxides
Research has focused on the synthesis of tetraethylimidazole nitroxides, closely related to 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole, for their pH sensitivity and enhanced stability. These nitroxides, with improved stability in the presence of ascorbate and longer half-lives in rat blood, offer significant potential as functional EPR (Electron Paramagnetic Resonance) probes (Kirilyuk et al., 2004).
Crystal Structure Analysis
Studies on imidazole derivatives, such as the hydrolysis product of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, provide insights into crystal structures. These structures, including 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid dihydrate, reveal intricate hydrogen bonding forming three-dimensional networks (Wu et al., 2005).
Antibacterial and Antiparasitic Properties
Another notable application involves synthesizing 2,4-disubstituted 5-nitroimidazole derivatives exhibiting antibacterial and antiparasitic activities. These derivatives, created through a one-pot bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction, demonstrate the versatility and potential therapeutic applications of imidazole derivatives (Mathias et al., 2017).
Drug Synthesis and β-Glucuronidase Inhibition
Imidazole derivatives, like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate, have been synthesized under the concept of biology-oriented drug synthesis (BIODS). These compounds demonstrate significant β-glucuronidase inhibitory activity, suggesting applications in drug development and enzymatic activity modulation (Salar et al., 2017).
pH Monitoring Applications
Research on a series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, similar to this compound, revealed pH-sensitive EPR spectra. These compounds are useful for a broad range of pH monitoring in biomedical and biophysical applications, including gastric pH monitoring (Kirilyuk et al., 2005).
Eigenschaften
IUPAC Name |
2,5-dibromo-1-(ethoxymethyl)-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O3/c1-2-14-3-10-4(7)5(11(12)13)9-6(10)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNKJZKXKSDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=C1Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)








